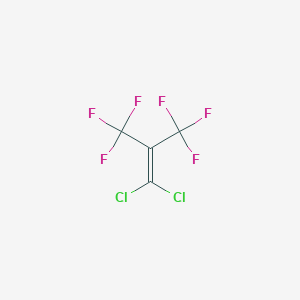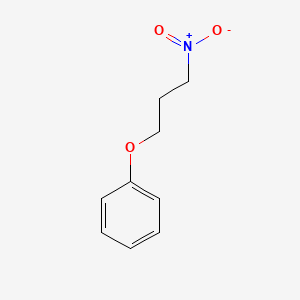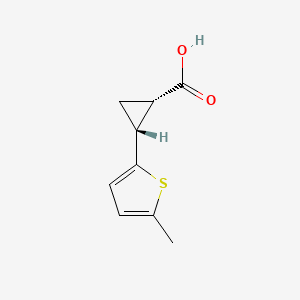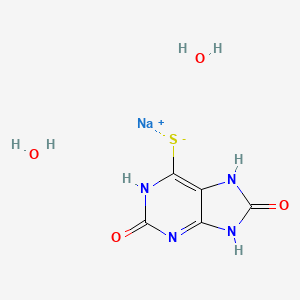![molecular formula C8H15NO B11715715 [(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol](/img/structure/B11715715.png)
[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]méthanol est un composé organique complexe caractérisé par sa structure bicyclique unique. Ce composé fait partie d'une classe de molécules connues pour leurs applications potentielles dans divers domaines, notamment la chimie médicinale et la science des matériaux. Sa structure est constituée d'un cycle cyclopentane fusionné à un cycle pyrrolidine, ce qui en fait un sujet intéressant pour des études synthétiques et mécanistiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de [(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]méthanol implique généralement des réactions organiques en plusieurs étapes. Une méthode courante commence par la cyclisation d'un précurseur approprié pour former le noyau bicyclique. Ceci peut être réalisé par une réaction de cycloaddition [3+2], où un dipolarophile réagit avec un dipôle pour former le système cyclique fusionné . L'intermédiaire résultant est ensuite soumis à des réactions de réduction pour introduire le groupe hydroxyle, ce qui donne le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour la mise à l'échelle. Cela inclut l'utilisation de réactifs économiques, l'optimisation des conditions de réaction telles que la température et la pression, et l'utilisation de catalyseurs pour augmenter le rendement et la sélectivité. Les réacteurs à écoulement continu peuvent être utilisés pour améliorer l'efficacité et la sécurité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]méthanol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le composé peut être réduit pour éliminer le groupe hydroxyle ou pour modifier d'autres groupes fonctionnels.
Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Des réactifs comme le chlorure de thionyle (SOCl₂) ou le tribromure de phosphore (PBr₃) peuvent faciliter les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle produit généralement une cétone ou un aldéhyde, tandis que la réduction peut conduire à la formation d'un composé bicyclique entièrement saturé.
Applications De Recherche Scientifique
[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]méthanol a plusieurs applications en recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules plus complexes et peut être utilisé dans des études de mécanismes réactionnels et de stéréochimie.
Biologie : La structure du composé en fait un candidat pour l'étude des interactions enzymatiques et de la liaison des récepteurs.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés uniques, telles que les polymères ou les catalyseurs.
Mécanisme d'action
Le mécanisme d'action de [(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]méthanol implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydroxyle peut former des liaisons hydrogène avec des enzymes ou des récepteurs, influençant ainsi leur activité. La structure bicyclique peut également jouer un rôle dans l'affinité de liaison et la spécificité du composé. Des études détaillées sur son mécanisme d'action peuvent révéler des informations sur ses effets thérapeutiques et ses applications potentiels.
Mécanisme D'action
The mechanism of action of [(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure may also play a role in the compound’s binding affinity and specificity. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic effects and applications.
Comparaison Avec Des Composés Similaires
[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]méthanol peut être comparé à d'autres composés similaires, tels que :
- 3-[(3aS,6aS)-1-méthyl-octahydrocyclopenta[b]pyrrol-3a-yl]phénol
- 2-[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-1-yl]-6-nitropyridine
Ces composés partagent le noyau bicyclique mais diffèrent par leurs groupes fonctionnels, ce qui peut avoir un impact significatif sur leur réactivité chimique et leur activité biologique. La présence de différents substituants peut entraîner des variations dans leurs propriétés physiques, telles que la solubilité et le point de fusion, ainsi que dans leurs interactions avec les cibles biologiques.
Conclusion
[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]méthanol est un composé polyvalent avec une large gamme d'applications en chimie, biologie, médecine et industrie. Sa structure et sa réactivité uniques en font un sujet intéressant pour des recherches et des développements futurs. Comprendre ses méthodes de préparation, ses réactions chimiques et son mécanisme d'action peut ouvrir la voie à de nouvelles découvertes et innovations dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
[(3aS,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-3a-yl]methanol |
InChI |
InChI=1S/C8H15NO/c10-6-8-3-1-2-7(8)9-5-4-8/h7,9-10H,1-6H2/t7-,8+/m0/s1 |
Clé InChI |
ZIONUNNDRZAORK-JGVFFNPUSA-N |
SMILES isomérique |
C1C[C@H]2[C@](C1)(CCN2)CO |
SMILES canonique |
C1CC2C(C1)(CCN2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride](/img/structure/B11715639.png)
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B11715641.png)

![[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B11715645.png)

![2,7-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11715674.png)
![2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11715677.png)
![{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol](/img/structure/B11715683.png)

![4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride](/img/structure/B11715697.png)
![N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11715709.png)


